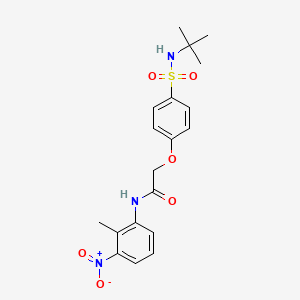
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of tissue damage. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A in lab experiments is its high potency and selectivity towards its target proteins. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the identification of new therapeutic applications for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A, such as in neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A and its downstream effects on gene expression and cellular signaling pathways.
Synthesemethoden
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A can be synthesized through a multistep process involving the reaction of 4-aminophenol with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with 2-methyl-3-nitrobenzoyl chloride. The final step involves the reaction of the resulting intermediate with sodium sulfamate to yield 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation and autoimmune disorders, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-13-16(6-5-7-17(13)22(24)25)20-18(23)12-28-14-8-10-15(11-9-14)29(26,27)21-19(2,3)4/h5-11,21H,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPXTALLRVRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

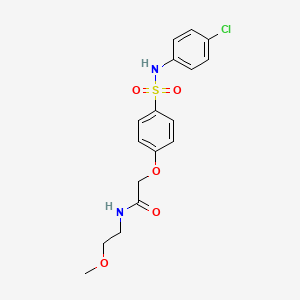


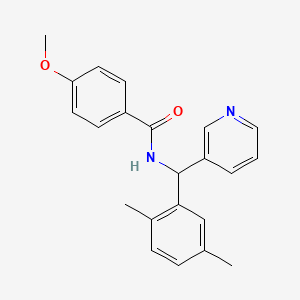
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
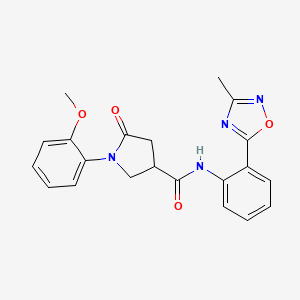

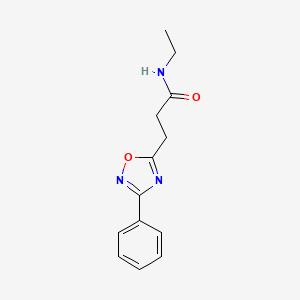
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

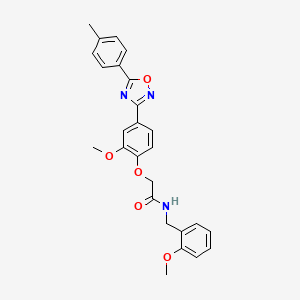
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
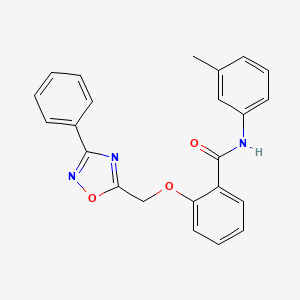
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)